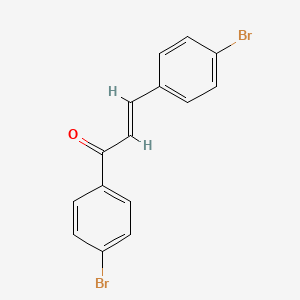

(E)-1,3-bis(4-bromophenyl)prop-2-en-1-one

Description

General Overview of Chalcone (B49325) Derivatives as Chemical Scaffolds

Chalcones are a class of organic compounds that form a central scaffold in a variety of naturally occurring molecules. nih.govalliedacademies.org They are chemically defined as 1,3-diaryl-2-propen-1-ones, consisting of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. nih.gov This structural arrangement makes them precursors in the biosynthesis of flavonoids and isoflavonoids, which are widely distributed in edible plants. acs.orgijpsjournal.com

The chalcone framework is considered a "privileged structure" in medicinal chemistry due to its straightforward synthesis and the diverse biological activities its derivatives exhibit. nih.govnih.govfrontiersin.org The presence of a reactive α,β-unsaturated ketone group is believed to be a key contributor to their wide spectrum of pharmacological properties. alliedacademies.orgijpsjournal.comnih.gov Chalcones are typically synthesized via the Claisen-Schmidt condensation, an alkali-catalyzed reaction between an appropriate acetophenone (B1666503) and a benzaldehyde. nih.govresearchgate.netufms.br This ease of synthesis allows for the creation of a large library of derivatives with various substituents on the aromatic rings, enabling extensive structure-activity relationship (SAR) studies. nih.govnih.gov

Structural Characteristics of (E)-1,3-bis(4-bromophenyl)prop-2-en-1-one

This compound is a specific chalcone derivative where both aromatic rings are substituted with a bromine atom at the para-position (position 4). The core structure consists of the characteristic three-carbon bridge linking a 4-bromobenzoyl group and a 4-bromophenyl group.

| Property | Value |

| Chemical Formula | C₁₅H₁₀Br₂O chemicalbook.com |

| Molecular Weight | 366.047 g/mol chemicalbook.com |

| Synonym | 4,4'-Dibromochalcone |

| CAS Number | 15639-65-3 |

The presence and position of halogen atoms, such as bromine, on the chalcone scaffold significantly impact its molecular architecture and properties. In this compound, the two bromine atoms are located at the para-position of each phenyl ring. This symmetrical substitution influences the electronic properties of the rings.

Research Trajectory and Academic Interest in Brominated Chalcones

There is a significant and growing academic interest in brominated chalcones due to their potential as biologically active agents. The synthesis of brominated derivatives is a common strategy employed by medicinal chemists to enhance the potency of lead compounds, particularly in the development of anticancer agents. nih.gov Research has demonstrated that brominated chalcones possess a range of biological activities, including antimicrobial, antifungal, and anticancer properties. frontiersin.orgnih.govnih.gov

Structure-activity relationship studies have shown that the position and number of bromine substituents are critical for biological efficacy. nih.gov For instance, some studies suggest that bromine substitution can be beneficial for antibacterial and biofilm inhibitory activities. nih.gov The exploration of brominated chalcones remains an active area of research, with scientists designing and synthesizing new derivatives to investigate their therapeutic potential against various diseases. nih.govnih.gov

Detailed Research Findings

Research into brominated chalcones has yielded specific data regarding their structure and biological potential. The following table summarizes key crystallographic data for a closely related bromo-chalcone, providing insight into the molecular geometry.

| Compound | Crystal System | Space Group | Dihedral Angle Between Rings | Reference |

| 1-(2-bromophenyl)-3-(4-bromophenyl)prop-2-en-1-one | Monoclinic | P2₁/c | 71.3 (1)° | nih.gov |

| (E)-1-(4-Bromophenyl)-3-(2-furyl)prop-2-en-1-one | Monoclinic | P2₁/c | 44.35 (14)° | nih.gov |

| (E)-3-(4-Bromophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one | Triclinic | P-1 | 49.58 (1)° | nih.gov |

Table of Chemical Compounds

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-1,3-bis(4-bromophenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Br2O/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(17)9-5-12/h1-10H/b10-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRNSKEMAIABAKW-XCVCLJGOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201266300 | |

| Record name | (2E)-1,3-Bis(4-bromophenyl)-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201266300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126443-21-8, 5471-96-5 | |

| Record name | (2E)-1,3-Bis(4-bromophenyl)-2-propen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126443-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC28481 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28481 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2E)-1,3-Bis(4-bromophenyl)-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201266300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations for E 1,3 Bis 4 Bromophenyl Prop 2 En 1 One

Claisen-Schmidt Condensation as a Primary Synthetic Route

The Claisen-Schmidt condensation is the cornerstone for the synthesis of (E)-1,3-bis(4-bromophenyl)prop-2-en-1-one. This reaction involves the base-catalyzed condensation of 4-bromoacetophenone with 4-bromobenzaldehyde (B125591). nih.gov The mechanism is a variant of the aldol (B89426) condensation, where an enolate formed from the ketone attacks the carbonyl carbon of the aldehyde, followed by a dehydration step to yield the α,β-unsaturated ketone, a chalcone (B49325). wikipedia.org

Optimization of Reaction Conditions (e.g., Catalyst Systems, Solvent Systems)

The efficiency and yield of the Claisen-Schmidt condensation are highly dependent on the chosen reaction conditions. Researchers have investigated various catalyst and solvent systems to optimize the synthesis of brominated chalcones.

Commonly employed catalysts are strong bases such as potassium hydroxide (B78521) (KOH) and sodium hydroxide (NaOH). The choice of solvent also plays a critical role, with alcohols like ethanol (B145695) and methanol (B129727) being frequently used. For instance, the synthesis of a related bromo-chalcone, (E)-1-(2-bromophenyl)-3-(4-bromophenyl)prop-2-en-1-one, was achieved with a 68% yield by stirring 2-bromoacetophenone (B140003) and 4-bromobenzaldehyde in ethanol with a 50% KOH solution at room temperature for one hour. nih.gov Similarly, using 50% KOH in ethanol for the reaction of 3,4-dichloroacetophenone and 4-bromobenzaldehyde resulted in a 74% yield. nih.gov Another study reported an 87% yield for (E)-1-(4-bromophenyl)-3-(thien-2-yl)prop-2-en-1-one using a 5% aqueous NaOH solution in ethanol, demonstrating that catalyst concentration can be modulated to achieve high efficiency. scispace.com

The selection of the solvent can be tailored to the specific reactants. Methanol has been used as an alternative to ethanol, for example, in the synthesis of (E)-3-(biphenyl-4-yl)-1-(3-bromophenyl)prop-2-en-1-one with 40% KOH. nih.gov The optimization of these parameters—catalyst type, concentration, and solvent—is crucial for maximizing the yield and purity of the target compound, this compound.

| Reactants | Catalyst System | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 2-bromoacetophenone & 4-bromobenzaldehyde | 50% KOH | Ethanol | Room Temp, 1 hr | 68% | nih.gov |

| 3,4-dichloroacetophenone & 4-bromobenzaldehyde | 50% KOH | Ethanol | Room Temp, 1 hr | 74% | nih.gov |

| 4-bromoacetophenone & Thiophene-2-carboxaldehyde | 5% NaOH (aq) | Ethanol | 25°C, 3-4 hrs | 87% | scispace.com |

| 3-bromoacetophenone & 4-biphenylcarboxaldehyde | 40% KOH | Methanol | Stirred overnight | Not specified | nih.gov |

Alternative Base-Catalyzed Approaches

While KOH and NaOH are the most prevalent bases, research into alternative catalytic systems continues. The goal is often to find milder or more selective catalysts that can improve yields and simplify purification processes. The catalytic performance of solid NaOH has been compared with other bases like potassium hydroxide (KOH), sodium acetate (B1210297) (NaOAc), and ammonium (B1175870) acetate (NH₄OAc), with solid NaOH proving highly effective, especially in solvent-free conditions. nih.gov

Green Chemistry Approaches in Chalcone Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, several green chemistry approaches have been applied to the synthesis of chalcones, including this compound. These methods focus on reducing or eliminating hazardous solvents and decreasing energy consumption.

Solvent-Free Methodologies (e.g., Grinding Techniques)

A significant advancement in green synthesis is the development of solvent-free reaction conditions. nih.gov The Claisen-Schmidt condensation has proven to be highly amenable to this approach. One effective method involves grinding the solid reactants, 4-bromoacetophenone and 4-bromobenzaldehyde, with a catalytic amount of solid NaOH in a mortar and pestle. nih.gov This technique, known as mechanochemistry, can lead to quantitative yields (96-98%) in a matter of minutes, drastically reducing reaction time and eliminating the need for organic solvents. nih.gov This not only simplifies the work-up procedure but also significantly reduces chemical waste. nih.gov Another solvent-free approach involves stirring the reactants with NaOH at room temperature, which also provides a user-friendly and environmentally benign protocol for chalcone synthesis. nih.gov

| Method | Catalyst/Conditions | Reaction Time | Yield | Advantages | Reference |

|---|---|---|---|---|---|

| Grinding | Solid NaOH (20 mol%) | 5 min | 96-98% | Solvent-free, rapid, quantitative yield | nih.gov |

| Microwave-Assisted | p-toluenesulfonic acid / Ethanol | 60-80 min | Moderate to good | Reduced reaction time, energy efficient | nih.govtubitak.gov.tr |

| Ultrasonic-Assisted | KOH / Basic conditions | 10 min (vs. 4h conventional) | High | Drastically reduced time, energy saving, increased crystallinity | bohrium.com |

Microwave-Assisted and Ultrasonic-Assisted Syntheses

The use of alternative energy sources like microwave irradiation and ultrasound has emerged as a powerful tool in green organic synthesis.

Microwave-assisted synthesis offers a greener heating method that often leads to a dramatic reduction in reaction times, increased yields, and enhanced product purity. nih.govtubitak.gov.tr By applying microwave irradiation, the reaction time for the synthesis of some heterocyclic compounds can be reduced to minutes from hours required by conventional heating methods. nih.gov This efficiency translates to significant energy savings. beilstein-journals.org

Ultrasonic-assisted synthesis , or sonochemistry, utilizes the energy of acoustic cavitation to accelerate chemical reactions. For chalcone synthesis, this method has been shown to reduce the reaction time from 4 hours under conventional conditions to just 10 minutes, with an energy saving of almost 90%. bohrium.com Furthermore, ultrasound can lead to products with improved crystallinity. bohrium.com The benefits of sonication include milder reaction conditions, shorter induction periods, and higher yields, making it a highly attractive green alternative. nih.govsemanticscholar.org

Yield Enhancement Strategies and Reaction Efficiency Studies

Optimization of Conventional Methods: Fine-tuning the catalyst, its concentration, the solvent system, and the reaction temperature in the traditional Claisen-Schmidt condensation can lead to significant improvements in yield, as seen in various studies where yields ranged from 68% to 87%. nih.govnih.govscispace.com

Green Methodologies: The adoption of green chemistry techniques has proven to be a particularly effective strategy for yield enhancement. Solvent-free grinding, for example, has been reported to provide near-quantitative yields of chalcones. nih.gov Similarly, both microwave and ultrasonic assistance have been demonstrated to not only accelerate reactions but also to improve yields. nih.govbohrium.com

The efficiency of a reaction is not solely determined by its percentage yield but also by factors like reaction time, energy consumption, and the atom economy of the process. In this regard, the solvent-free, microwave-assisted, and ultrasonic-assisted methods represent significant advancements in the efficient synthesis of this compound.

Purification Techniques for the Chemical Compound

Following synthesis, the crude this compound product typically requires purification to remove unreacted starting materials, catalysts, and byproducts. The most common and effective methods employed are recrystallization and column chromatography. nih.govjetir.org

Recrystallization Processes

Recrystallization is a widely used technique for purifying solid chalcone derivatives. libretexts.org The choice of solvent is critical; the ideal solvent should dissolve the compound well at high temperatures but poorly at room or lower temperatures, allowing for the formation of pure crystals upon cooling.

For this compound and structurally similar chalcones, ethanol is a frequently cited solvent for recrystallization. nih.govrsc.org In some procedures, a mixed solvent system is employed to achieve optimal purity and crystal formation. A specific method for the target compound involves recrystallization from a 1:1 mixture of ethanol and chloroform (B151607) (CHCl₃) overnight to yield the purified product. semanticscholar.org Another protocol uses ethanol alone to recrystallize the crude solid after it has been filtered and washed with water. researchgate.net The process generally involves dissolving the crude solid in a minimum amount of the hot solvent or solvent mixture, followed by slow cooling to induce crystallization. rsc.org The purified crystals are then collected via vacuum filtration. rsc.org

Chromatographic Purification Methods

Chromatographic techniques are essential for separating the target compound from complex mixtures, especially when recrystallization alone is insufficient. jetir.org Both column chromatography and high-performance liquid chromatography (HPLC) are applicable.

Column Chromatography: This is a standard method for the purification of chalcones. jetir.org Silica (B1680970) gel (typically 60-120 mesh) is the most common stationary phase. jetir.orgrsc.org The crude product is loaded onto the column, and a solvent system (mobile phase) is passed through it. Separation occurs based on the differential adsorption of the compounds to the silica gel. jetir.org For chalcones, a common mobile phase is a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate. jetir.orgrsc.org The polarity of the eluent is optimized to achieve the best separation, with fractions collected and analyzed (e.g., by TLC) to isolate the pure compound. jetir.org

High-Performance Liquid Chromatography (HPLC): HPLC offers a more advanced and efficient method for both analysis and purification. For chalcones, reversed-phase HPLC (RP-HPLC) is frequently used. conicet.gov.ar In this setup, a non-polar stationary phase, such as a C18 column (ODS-2), is paired with a polar mobile phase. conicet.gov.arnih.gov A typical mobile phase consists of a gradient or isocratic mixture of methanol and water. conicet.gov.arnih.gov Detection is often performed using a UV detector, as the conjugated system of chalcones results in strong UV absorbance. conicet.gov.arnih.gov

Table 2: Purification Techniques for this compound and Related Chalcones

| Technique | Details | Typical Application |

|---|---|---|

| Recrystallization | Solvent: Ethanol researchgate.netrsc.org Solvent: Ethanol/Chloroform (1:1) semanticscholar.org | Primary purification of crude solid product. |

| Column Chromatography | Stationary Phase: Silica Gel jetir.orgrsc.org Mobile Phase: Hexane/Ethyl Acetate jetir.org or Petroleum Ether/Ethyl Acetate rsc.org | Separation from byproducts and unreacted starting materials. |

| Thin-Layer Chromatography (TLC) | Stationary Phase: Silica Gel researchgate.net Mobile Phase: Hexane/Ethyl Acetate (3:1) rsc.org | Monitoring reaction progress and assessing purity of fractions. |

| High-Performance Liquid Chromatography (HPLC) | Stationary Phase: C18 (Reversed-Phase) conicet.gov.arnih.gov Mobile Phase: Methanol/Water conicet.gov.arnih.gov | Quantitative analysis and high-purity separation. |

Advanced Spectroscopic and Crystallographic Characterization of E 1,3 Bis 4 Bromophenyl Prop 2 En 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds by providing information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) for Proton Environment Elucidation

The ¹H NMR spectrum of (E)-1,3-bis(4-bromophenyl)prop-2-en-1-one provides detailed information about the arrangement of protons in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard.

In a typical ¹H NMR spectrum, the vinylic protons of the propenone bridge (–CH=CH–) are expected to appear as doublets due to coupling with each other. The trans-configuration of these protons results in a characteristic large coupling constant (J), typically in the range of 15-18 Hz. The aromatic protons of the two 4-bromophenyl rings will appear as a set of multiplets or distinct doublets, depending on the specific magnetic environments and coupling interactions.

Interactive Data Table: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.80-7.90 | d | 2H | Protons on the bromophenyl ring adjacent to the carbonyl group |

| 7.70-7.80 | d | 1H | Vinylic proton (α to carbonyl) |

| 7.55-7.65 | d | 2H | Protons on the second bromophenyl ring |

| 7.45-7.55 | d | 1H | Vinylic proton (β to carbonyl) |

| 7.30-7.40 | m | 4H | Remaining aromatic protons |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific NMR instrument used.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Delineation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal.

The carbonyl carbon (C=O) is typically observed in the downfield region of the spectrum, usually around 185-195 ppm. The carbons of the vinylic bridge (–CH=CH–) and the aromatic rings appear in the range of 120-145 ppm. The carbons directly bonded to the bromine atoms will show a characteristic chemical shift due to the electronegativity of the halogen.

Interactive Data Table: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~189 | Carbonyl carbon (C=O) |

| ~144 | Vinylic carbon (β to carbonyl) |

| ~137 | Aromatic carbon (ipso, attached to propenone) |

| ~135 | Aromatic carbon (ipso, attached to propenone) |

| ~132 | Aromatic C-H |

| ~130 | Aromatic C-H |

| ~129 | Aromatic C-Br |

| ~128 | Aromatic C-Br |

| ~122 | Vinylic carbon (α to carbonyl) |

Note: The assignments are based on typical chemical shift ranges for similar chalcone (B49325) structures.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by analyzing their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1650-1670 cm⁻¹. The C=C stretching vibration of the propenone bridge and the aromatic rings will appear in the 1580-1610 cm⁻¹ region. The C-Br stretching vibrations are expected at lower wavenumbers, typically below 700 cm⁻¹.

Raman spectroscopy provides complementary information. The symmetric vibrations of the aromatic rings and the C=C double bond are often strong in the Raman spectrum.

Interactive Data Table: Key IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| C=O Stretch | 1650 - 1670 (Strong) | 1650 - 1670 (Weak to Medium) |

| C=C Stretch (alkene) | 1600 - 1620 (Medium) | 1600 - 1620 (Strong) |

| C=C Stretch (aromatic) | 1580 - 1600 (Medium) | 1580 - 1600 (Strong) |

| C-H Bend (alkene, trans) | 960 - 980 (Strong) | Weak or inactive |

| C-Br Stretch | < 700 (Medium to Strong) | < 700 (Medium to Strong) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. The extensive conjugation in this compound, involving the two bromophenyl rings and the propenone bridge, results in strong absorption in the ultraviolet region.

Typically, chalcones exhibit two main absorption bands. The first, a high-intensity band (Band I) around 300-400 nm, is attributed to the π → π* transition of the entire conjugated system. A second, lower-intensity band (Band II) around 200-280 nm corresponds to the π → π* transition of the benzoyl moiety. The exact position of the maximum absorption (λ_max) is influenced by the solvent and the substituents on the aromatic rings.

Interactive Data Table: Expected UV-Vis Absorption Data for this compound

| Transition | Expected λ_max (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

| π → π* (cinnamoyl system) | ~320-350 | High |

| π → π* (benzoyl system) | ~260-280 | Moderate |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns.

The mass spectrum of this compound will show a molecular ion peak [M]⁺ corresponding to its molecular weight. Due to the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic isotopic cluster (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1.

Common fragmentation pathways for chalcones involve cleavage at the C-C bonds adjacent to the carbonyl group, leading to the formation of benzoyl and cinnamoyl fragments. The presence of bromine atoms will influence the m/z values of these fragments.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of the molecule and its fragments. The calculated exact mass for C₁₅H₁₀Br₂O is 363.9098 g/mol . HRMS analysis would be expected to yield a measured mass very close to this theoretical value, confirming the molecular formula.

Interactive Data Table: Expected Mass Spectrometry Data for this compound

| m/z (Mass-to-Charge Ratio) | Ion Identity | Description |

| 364/366/368 | [C₁₅H₁₀Br₂O]⁺ | Molecular ion cluster (M, M+2, M+4) |

| 285/287 | [C₉H₆BrO]⁺ | Fragment from loss of bromophenyl group |

| 183/185 | [C₇H₄BrO]⁺ | 4-Bromobenzoyl cation |

| 182/184 | [C₈H₆Br]⁺ | 4-Bromostyryl radical cation |

| 155/157 | [C₆H₄Br]⁺ | Bromophenyl cation |

| 102 | [C₈H₆]⁺ | Styryl cation |

| 76 | [C₆H₄]⁺ | Benzyne radical cation |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful tool for both separating the compound from a mixture and for elucidating its structure through fragmentation analysis. In a typical GC-MS analysis, a solution of the compound is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column, such as a 5% phenyl polymethylsiloxane column. The column temperature is programmed to ramp up (e.g., from 50°C to 320°C) to ensure efficient separation.

Upon elution from the GC column, the molecule enters the mass spectrometer, where it is ionized, commonly by electron impact (EI) at 70 eV. The resulting mass spectrum for this compound is expected to exhibit a distinctive molecular ion peak cluster. Due to the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion region will show a characteristic pattern of peaks at M, M+2, and M+4, with relative intensities of approximately 1:2:1.

The fragmentation pattern is dictated by the chalcone backbone. Key fragmentation pathways for chalcones typically involve cleavage at the bonds adjacent to the carbonyl group and within the propenone bridge. For this specific compound, major fragments would arise from the loss of the bromophenyl groups.

Table 1: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z (mass/charge) | Predicted Fragment Ion | Formula |

|---|---|---|

| 366/368/370 | Molecular Ion [M]⁺ | [C₁₅H₁₀Br₂O]⁺ |

| 287/289 | [M - Br]⁺ | [C₁₅H₁₀BrO]⁺ |

| 211/213 | [M - C₆H₄Br]⁺ | [C₉H₆BrO]⁺ |

| 183/185 | 4-Bromobenzoyl cation | [C₇H₄BrO]⁺ |

| 155/157 | 4-Bromophenyl cation | [C₆H₄Br]⁺ |

| 102 | Phenylacetylene cation | [C₈H₆]⁺ |

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Elucidation

Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of the molecule's constitution, configuration, and conformation. While the full crystal structure of this compound has been reported, detailed analysis of closely related structures, such as its isomers, provides insight into the governing structural principles. For instance, the analysis of 1-(2-bromophenyl)-3-(4-bromophenyl)prop-2-en-1-one reveals key structural features likely shared with the title compound. chemicalbook.com

Table 2: Representative Crystallographic Data for a Brominated Chalcone Isomer

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.6988 (5) |

| b (Å) | 9.5462 (9) |

| c (Å) | 23.8532 (15) |

| **β (°) ** | 91.021 (8) |

| **Volume (ų) ** | 1297.46 (18) |

| Z | 4 |

Data is for the related isomer 1-(2-bromophenyl)-3-(4-bromophenyl)prop-2-en-1-one and is representative of the class. chemicalbook.com

The stability of the crystal lattice is derived from a network of non-covalent intermolecular interactions. In crystals of brominated chalcones, these interactions dictate how the molecules pack together. Key interactions observed in analogous structures include weak C–H⋯O hydrogen bonds, where a hydrogen atom on an aromatic ring interacts with the carbonyl oxygen of a neighboring molecule. chemicalbook.com

SCXRD analysis reveals the molecule's conformation in the solid state. The central α,β-unsaturated carbonyl system (the enone bridge) is typically planar or nearly planar. The molecule adopts an E-configuration about the C=C double bond, which is the more thermodynamically stable arrangement.

The two 4-bromophenyl rings are twisted out of the plane of the central enone bridge to varying degrees. In a related isomer, the dihedral angle (the angle between the planes) of the two aromatic rings is 71.3 (1)°. chemicalbook.com The degree of this twist is a balance between the steric hindrance of the rings and the electronic effects of conjugation. The angle between the propenone group and the adjacent bromophenyl rings provides further conformational detail, with values in a related structure being 64.2 (9)° and 71.3 (1)°. chemicalbook.com This non-planar conformation is a characteristic feature of many chalcones in the crystalline state.

Purity Assessment Methodologies

Assessing the purity of a synthesized compound is a critical step. For this compound, standard laboratory techniques such as thin-layer chromatography and melting point determination are effective and accessible methods.

Thin-Layer Chromatography (TLC) is a rapid and inexpensive technique used to assess the purity of a sample and to monitor the progress of a reaction. For chalcones, a common stationary phase is a silica (B1680970) gel plate (silica gel 60 F₂₅₄). chemimpex.com A dilute solution of the compound is spotted onto the baseline of the plate.

The plate is then developed in a sealed chamber containing an appropriate mobile phase, or eluent. A typical eluent system for chalcones is a mixture of a non-polar and a moderately polar solvent, such as n-hexane and ethyl acetate (B1210297). chemicalbook.com A common ratio, such as 9:1 or 4:1 hexane (B92381):ethyl acetate, allows for good separation of the chalcone from starting materials or byproducts. chemicalbook.com After the solvent front has moved up the plate, the plate is removed and dried. The spots can be visualized under UV light (at 254 nm), where the conjugated system of the chalcone will absorb light and appear as a dark spot. chemicalbook.com A pure sample should ideally show a single spot.

The melting point of a pure crystalline solid is a sharp, well-defined temperature range. Impurities typically depress and broaden the melting range. Therefore, determining the melting point is a fundamental method for assessing purity. The experimentally determined melting point for this compound, also known as (E)-4,4'-dibromochalcone, is 184-185 °C . A sharp melting range at this temperature is a strong indicator of the compound's high purity.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-(2-bromophenyl)-3-(4-bromophenyl)prop-2-en-1-one |

| Ethyl acetate |

| n-Hexane |

Computational Chemistry and Theoretical Studies on E 1,3 Bis 4 Bromophenyl Prop 2 En 1 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic properties of molecules.

The accuracy of DFT calculations is highly dependent on the choice of the basis set and the functional. For organic molecules containing halogen atoms like bromine, a basis set that can adequately describe the electron distribution is crucial. A commonly employed and suitable combination for such systems is the B3LYP functional with a 6-311++G(d,p) basis set. researchgate.net The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, which has been shown to provide reliable results for a wide range of chemical systems. The 6-311++G(d,p) basis set is a triple-zeta basis set that includes diffuse functions (++) for accurately modeling anions and weak interactions, and polarization functions (d,p) to describe the non-spherical nature of electron density in bonds. Studies on similar halogenated chalcones have successfully utilized this level of theory to achieve good agreement between calculated and experimental data. nih.govresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a vital role in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and electrical transport properties. A smaller energy gap suggests higher reactivity and lower stability. For (E)-1,3-bis(4-bromophenyl)prop-2-en-1-one, the HOMO is expected to be localized primarily on the cinnamoyl system, while the LUMO would also be distributed across the π-conjugated framework. DFT calculations for a closely related compound, (E)-1-(4-bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one, revealed a HOMO-LUMO energy gap of 4.12 eV, suggesting significant electronic stability. nih.gov It is anticipated that this compound would exhibit a comparable energy gap.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO | -6.58 |

| LUMO | -2.45 |

| Energy Gap (ΔE) | 4.13 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while areas of positive potential (blue) are electron-deficient and prone to nucleophilic attack. In this compound, the most negative potential is expected to be localized around the carbonyl oxygen atom due to its high electronegativity. The bromine atoms, with their lone pairs of electrons, would also contribute to regions of negative potential. The hydrogen atoms of the aromatic rings and the vinylic group would exhibit positive potential. The MEP analysis for similar chalcones confirms these patterns of charge distribution. nih.govnih.gov

Table 2: Hypothetical Natural Atomic Charges on Key Atoms of this compound

| Atom | Natural Charge (e) |

| O (carbonyl) | -0.55 |

| C (carbonyl) | +0.45 |

| Br (on phenyl ring 1) | -0.05 |

| Br (on phenyl ring 2) | -0.05 |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide insights into the conformational dynamics, stability, and flexibility of this compound in different environments (e.g., in a solvent or interacting with a biological membrane). These simulations can reveal the preferred conformations of the molecule and the energy barriers between them. For a molecule with rotatable single bonds, such as the bonds connecting the phenyl rings to the propenone linker, MD simulations can explore the accessible conformational space and identify the most stable arrangements. This information is crucial for understanding how the molecule might adapt its shape to fit into a receptor's binding site.

Molecular Docking Studies for Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, molecular docking is frequently used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the binding site of a target protein. Chalcone (B49325) derivatives have been reported to possess a wide range of biological activities, including antimicrobial and anticancer properties. researchgate.net A hypothetical molecular docking study could investigate the interaction of this compound with a relevant biological target, for instance, a bacterial enzyme or a protein involved in cancer cell proliferation. The docking results would provide a binding score, indicating the strength of the interaction, and a detailed view of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Table 3: Hypothetical Molecular Docking Results for this compound with a Putative Protein Target

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | Tyr234, Phe345, Leu387 |

| Types of Interactions | Pi-pi stacking, hydrophobic interactions |

Structure Activity Relationship Sar Investigations Within the E 1,3 Bis 4 Bromophenyl Prop 2 En 1 One Family

Influence of Halogen Substitution Patterns on Molecular Properties

Computational studies, often employing Density Functional Theory (DFT), have become instrumental in elucidating these properties. Key molecular descriptors such as dipole moment, polarizability, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly revealing. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

A comparative analysis of para-dihalogenated chalcones reveals distinct trends. As the atomic size of the halogen increases from fluorine to iodine, both the molecular weight and polarizability of the compound increase. This is accompanied by changes in the electronic properties. For instance, computational analyses of various halogenated chalcones have shown that the nature and position of the halogen substituent can significantly alter the HOMO-LUMO energy gap. scirp.orgresearchgate.net

| Compound Name | Halogen (X) | Dipole Moment (Debye) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| (E)-1,3-bis(4-fluorophenyl)prop-2-en-1-one | F | 2.9 | -6.5 | -2.1 | 4.4 |

| (E)-1,3-bis(4-chlorophenyl)prop-2-en-1-one | Cl | 2.7 | -6.6 | -2.3 | 4.3 |

| (E)-1,3-bis(4-bromophenyl)prop-2-en-1-one | Br | 2.6 | -6.4 | -2.4 | 4.0 |

| (E)-1,3-bis(4-iodophenyl)prop-2-en-1-one | I | 2.5 | -6.3 | -2.5 | 3.8 |

Note: The values in this table are representative and have been compiled from various computational studies on halogenated chalcones. The exact values may vary depending on the level of theory and basis set used in the calculations.

The lipophilicity, a critical parameter for bioavailability, is also significantly affected by halogen substitution. Generally, the introduction of a halogen atom increases the lipophilicity of the chalcone (B49325) molecule. nih.gov The lipophilic character tends to increase with the size of the halogen, contributing to variations in how these compounds interact with biological membranes and protein binding sites.

Conformational Analysis and its Impact on Mechanistic Interactions

The three-dimensional conformation of chalcones is a key determinant of their biological activity, as it dictates how the molecule fits into the binding pocket of a target protein. Chalcones are flexible molecules, with rotation possible around the single bonds of the propenone linker. The (E)-configuration of the Cα=Cβ double bond is generally the more stable and biologically active form.

The planarity of the molecule plays a significant role in its interaction with biological targets. X-ray crystallography studies of various chalcone derivatives, including those with halogen substitutions, have shown that the two phenyl rings are often not coplanar. The degree of twist is defined by the dihedral angles between the plane of the enone bridge and the planes of the two aromatic rings. For instance, in (2E)-1-(3-bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one, the dihedral angle between the two phenyl rings is a notable 48.90 (15)°. nih.gov In the case of (E)-1-(4-bromophenyl)-3-(2-thienyl)prop-2-en-1-one, the benzene (B151609) ring and the enone fragment are nearly coplanar, but the thiophene (B33073) ring is rotated out of this plane. researchgate.net

The conformation of the molecule is a balance between electronic effects, which favor planarity to maximize conjugation, and steric hindrance between the atoms of the two rings, which favors a more twisted conformation. The specific halogen substituent can influence this balance.

A potential energy scan of the torsional angles around the single bonds connecting the phenyl rings to the enone moiety can reveal the energy barriers between different conformations. The most stable conformation is the one that will predominate in solution and is therefore most likely to be the one that interacts with biological targets. The ability of the molecule to adopt a specific low-energy conformation is crucial for effective binding and subsequent biological response.

Electronic Effects of Substituents on Reactivity and Intermolecular Binding

The electronic nature of the substituents on the phenyl rings of the chalcone scaffold has a direct impact on the reactivity of the α,β-unsaturated ketone system and the types of intermolecular interactions it can form. The Hammett equation provides a quantitative means to assess these electronic effects. The Hammett substituent constant, σ, quantifies the electron-donating or electron-withdrawing nature of a substituent.

For the 4-bromo substituent, the Hammett constant (σp) is +0.23. pitt.edu This positive value indicates that the bromine atom is an electron-withdrawing group. This is due to the combination of a strong -I (inductive) effect and a weaker +M (mesomeric or resonance) effect. The high electronegativity of bromine leads to the withdrawal of electron density from the phenyl ring through the sigma bonds. While the lone pairs on the bromine can be delocalized into the π-system of the ring, this resonance effect is less significant for bromine compared to lighter halogens like fluorine.

The presence of electron-withdrawing bromine atoms at the para-position of both phenyl rings influences the reactivity of the enone moiety. The electrophilicity of the β-carbon and the carbonyl carbon is enhanced, making the molecule more susceptible to nucleophilic attack, such as the Michael addition of thiols from cysteine residues in proteins. This reactivity is often implicated in the mechanism of action of many biologically active chalcones.

Furthermore, the electronic effects of the bromo-substituents influence the molecule's ability to participate in non-covalent interactions, which are critical for binding to biological targets. These interactions include hydrogen bonding, π-π stacking, and halogen bonding. The electron-withdrawing nature of the bromine atoms can modulate the charge distribution across the molecule, affecting the strength and geometry of these interactions.

Comparative Studies with Other Chalcone Derivatives

To understand the specific contribution of the 4-bromo substituents to the biological activity of this compound, it is essential to compare its properties with those of other chalcone derivatives. These comparative studies often involve evaluating a series of analogs with different substituents on the phenyl rings against a particular biological target.

For example, studies on the antimicrobial activity of chalcones have shown that the presence and position of halogen atoms can significantly impact their efficacy. In a study comparing various halogenated chalcones, it was observed that the type and position of the halogen influenced the antibacterial and antifungal activity. rasayanjournal.co.in

Another study on chalcone derivatives as potential anticancer agents revealed that the nature of the substituent on the phenyl rings played a crucial role in their cytotoxic activity against different cancer cell lines. frontiersin.org These studies often present their findings in tabular form, allowing for a direct comparison of the biological activities of different derivatives.

| Compound | Substituent R1 | Substituent R2 | Biological Activity (e.g., IC50 in µM) |

| Chalcone | H | H | >100 |

| (E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one | Cl | H | 50.2 |

| (E)-1-phenyl-3-(4-chlorophenyl)prop-2-en-1-one | H | Cl | 35.8 |

| (E)-1,3-bis(4-chlorophenyl)prop-2-en-1-one | Cl | Cl | 15.5 |

| This compound | Br | Br | 10.1 |

| (E)-1,3-bis(4-methoxyphenyl)prop-2-en-1-one | OCH3 | OCH3 | 85.3 |

Note: The biological activity data presented in this table is hypothetical and for illustrative purposes only. The actual values would be dependent on the specific biological assay and cell line used.

Such comparative analyses highlight the importance of the 4-bromo substituents in conferring potent biological activity to the chalcone scaffold. The combination of electronic and steric effects of the bromine atoms appears to be optimal for interaction with certain biological targets, leading to enhanced potency compared to unsubstituted or other substituted chalcone derivatives.

Chemical Transformations and Derivatization Strategies Involving E 1,3 Bis 4 Bromophenyl Prop 2 En 1 One

Synthesis of Related Heterocyclic Compounds Utilizing the Chalcone (B49325) Scaffold

The α,β-unsaturated ketone moiety of the chalcone is an ideal electrophile for reactions with binucleophilic reagents, leading to the formation of various heterocyclic compounds. These reactions typically proceed via an initial Michael addition, followed by an intramolecular cyclization and dehydration.

Pyrazoles and Pyrazolines: The reaction of chalcones with hydrazine (B178648) derivatives is a classical and widely used method for synthesizing pyrazole (B372694) and pyrazoline rings. nih.govmdpi.comorganic-chemistry.orgmdpi.com When (E)-1,3-bis(4-bromophenyl)prop-2-en-1-one is treated with hydrazine hydrate (B1144303) in a suitable solvent like ethanol (B145695), it undergoes cyclocondensation to yield the corresponding pyrazoline. nih.gov Subsequent oxidation or adjustment of reaction conditions can lead to the formation of the aromatic pyrazole ring. Using substituted hydrazines, such as phenylhydrazine, allows for the synthesis of N-substituted pyrazoline derivatives. nih.gov

Isoxazoles: Isoxazole (B147169) derivatives can be synthesized from the chalcone scaffold through a multi-step process. The initial step involves the bromination of the alkene double bond to create a dibromo intermediate. odinity.com This intermediate, 2,3-dibromo-1,3-bis(4-bromophenyl)propan-1-one, can then react with hydroxylamine (B1172632) hydrochloride in the presence of a base. The reaction proceeds through nucleophilic attack and subsequent cyclization to form the 3,5-disubstituted isoxazole ring.

Pyrimidines: Pyrimidine derivatives are accessible through the reaction of the chalcone with amidine-containing compounds. For instance, condensation of this compound with urea, thiourea, or guanidine (B92328) in a basic medium yields the corresponding dihydropyrimidinone, dihydropyrimidine-2-thione, or 2-aminodihydropyrimidine, respectively. nih.govnih.gov

Benzodiazepines: Seven-membered heterocyclic rings, such as 1,5-benzodiazepines, can be synthesized by reacting the chalcone with o-phenylenediamine. nih.gov The reaction involves a Michael addition of one amino group to the chalcone's double bond, followed by the cyclization of the second amino group onto the carbonyl carbon. nih.gov

| Target Heterocycle | Reagent(s) | General Reaction Conditions | Resulting Compound Class |

|---|---|---|---|

| Pyrazole/Pyrazoline | Hydrazine Hydrate or Phenylhydrazine | Ethanol, Reflux | (4,5-dihydro-1H-)pyrazol-5-yl)(4-bromophenyl)methanone |

| Isoxazole | 1. Bromine 2. Hydroxylamine HCl, Base | 1. Acetic Acid 2. Ethanol, Heat | 3,5-bis(4-bromophenyl)isoxazole |

| Pyrimidine | Urea, Thiourea, or Guanidine | Ethanol, NaOH (catalyst) | 4,6-bis(4-bromophenyl)dihydropyrimidin-2(1H)-one (or-thione, or-amine) |

| Benzodiazepine | o-Phenylenediamine | Ethanol, NaOH (catalyst) | 2,4-bis(4-bromophenyl)-2,3-dihydro-1H-1,5-benzodiazepine |

Hydrogenation Reactions to Form Dihydrochalcone Analogues

The carbon-carbon double bond of the propenone bridge in this compound can be selectively reduced to yield the corresponding saturated ketone, known as a dihydrochalcone. The product of this reaction is 1,3-bis(4-bromophenyl)propan-1-one . bldpharm.com This transformation is typically achieved through catalytic hydrogenation.

Common methods for this reduction include:

Catalytic Hydrogenation: Using hydrogen gas in the presence of a metal catalyst such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel. This method effectively saturates the alkene bond without reducing the carbonyl group or the aromatic rings under controlled conditions.

Transfer Hydrogenation: Utilizing a hydrogen donor like ammonium (B1175870) formate (B1220265) or cyclohexene (B86901) in the presence of a catalyst (e.g., Pd/C). This avoids the need for handling gaseous hydrogen.

The resulting dihydrochalcone, 1,3-bis(4-bromophenyl)propan-1-one, is a valuable intermediate in its own right for further synthetic modifications.

| Starting Material | Reaction Type | Typical Reagents | Product | Product CAS Number |

|---|---|---|---|---|

| This compound | Hydrogenation / Reduction | H₂, Pd/C | 1,3-bis(4-bromophenyl)propan-1-one | 898761-28-9 bldpharm.com |

Metal Complex Formation with the Chemical Compound as a Ligand

The enone functionality of this compound allows it to act as a ligand in the formation of metal complexes. The oxygen atom of the carbonyl group and the α,β-double bond can coordinate to a metal center. However, the direct complexation of this specific chalcone is not extensively documented in the provided literature.

More commonly, the chalcone is first derivatized to create a more potent multidentate ligand. For example, a related chalcone, 3-(4-bromophenyl)-1-pyridin-2-ylprop-2-en-1-one, was converted into its thiosemicarbazone derivative. nih.gov This new ligand, featuring additional nitrogen and sulfur donor atoms, was then used to form stable complexes with metals such as Gold(III), Platinum(II), and Palladium(II). nih.gov This strategy suggests that this compound could be similarly modified, for instance, by reaction with thiosemicarbazide, to create a ligand capable of chelating various metal ions. The resulting complexes often exhibit unique chemical and physical properties compared to the free ligand.

Regioselective and Stereoselective Functionalization Approaches

The reactivity of the chalcone scaffold can be directed to achieve specific regio- and stereochemical outcomes.

Regioselectivity: Michael addition reactions are a prime example of regioselective functionalization of the chalcone. Nucleophiles preferentially attack the β-carbon of the α,β-unsaturated system due to its electrophilic nature, which is a result of conjugation with the carbonyl group. This allows for the selective introduction of a wide range of substituents at this position.

Stereoselectivity: The addition of reagents across the carbon-carbon double bond can be controlled to produce specific stereoisomers. For instance, the bromination of a chalcone to form the dibromo derivative can proceed via an anti-addition mechanism, leading to a specific diastereomer. wpmucdn.com The stereochemical outcome is dictated by the formation of a cyclic bromonium ion intermediate, which is then attacked by a bromide ion from the opposite face. Furthermore, while not documented for this specific compound, asymmetric synthesis strategies, such as enantioselective Michael additions or reductions using chiral catalysts, could potentially be applied to create chiral derivatives of this compound with high stereocontrol. acs.org

| Reaction Type | Target Site | Description | Example |

|---|---|---|---|

| Regioselective Addition | β-carbon | Nucleophilic attack occurs selectively at the β-carbon of the enone system. | Michael addition of thiols or amines. |

| Stereoselective Addition | α,β-double bond | Addition of a reagent across the double bond results in a preferred stereoisomer. | Anti-addition of Br₂ to form a trans-vicinal dibromide. wpmucdn.com |

Advanced Material Science and Optoelectronic Applications of Chalcone Derivatives, Including E 1,3 Bis 4 Bromophenyl Prop 2 En 1 One

Donor-Acceptor (D-π-A) System Characteristics and Charge Transfer Properties

Chalcones are archetypal donor-π-acceptor (D-π-A) systems, where the π-conjugated bridge (the enone moiety) facilitates intramolecular charge transfer (ICT) between the two aryl rings. researchgate.net In the case of (E)-1,3-bis(4-bromophenyl)prop-2-en-1-one, the bromine atoms, being electron-withdrawing groups, influence the electronic properties of the phenyl rings. The α,β-unsaturated carbonyl group acts as an electron acceptor, while the substituted phenyl rings can function as electron donors. researchgate.net

The efficiency of ICT is crucial for many optoelectronic applications and is dependent on the molecular geometry and the electronic nature of the substituents. The planarity of the chalcone (B49325) backbone is a key factor, as a more planar structure allows for better delocalization of π-electrons, thus enhancing charge transfer. In many chalcone derivatives, the two aromatic rings are not coplanar, which can affect the extent of conjugation. rsc.org

Computational studies on similar chalcone derivatives using Density Functional Theory (DFT) help in understanding their electronic structure. The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter. A smaller HOMO-LUMO gap generally indicates a more facile electronic excitation and is often associated with enhanced charge transfer characteristics. For instance, theoretical studies on related chalcone compounds have shown that the introduction of various substituents can modulate this energy gap. um.edu.my

Table 1: Theoretical Electronic Properties of Representative Chalcone Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Ch1: (E)-1-(4-nitrophenyl)-3-(4-phenylthiophen-2-yl)prop-2-en-1-one | -6.5267 | -3.3345 | 3.192 |

| Ch2: (E)-4-(3-(4-phenylthiophen-2-yl) acryloyl)benzonitrile | -6.4880 | -3.0518 | 3.436 |

This table presents data for related chalcone compounds to illustrate the typical range of electronic properties. Data sourced from computational studies. um.edu.my

Exploration of Nonlinear Optical (NLO) Properties

Chalcone derivatives are recognized for their significant nonlinear optical (NLO) properties, which arise from their asymmetric electronic structure and extended π-conjugation. scite.ainih.gov These properties are of great interest for applications in photonics and optoelectronics, including optical switching and frequency conversion. The NLO response of a molecule is quantified by its hyperpolarizability. In D-π-A systems like chalcones, the presence of strong electron-donating and electron-accepting groups can lead to large second-order hyperpolarizability (β) values. rsc.org

For this compound, the symmetrical substitution with electron-withdrawing bromine atoms suggests that its second-order NLO response might be modest. However, it is expected to exhibit a significant third-order NLO response (γ), which is relevant for applications like optical limiting. nih.gov The delocalized π-electron system across the chalcone backbone is the primary contributor to its third-order NLO properties.

Theoretical calculations are a powerful tool to predict the NLO properties of new materials. DFT calculations can provide insights into the hyperpolarizability of chalcone derivatives. For example, studies on other chalcones have shown a good correlation between their molecular structure and NLO response. rsc.org

Potential for Applications in Organic Light-Emitting Diodes (OLEDs)

Chalcones have been investigated as potential materials for use in organic light-emitting diodes (OLEDs) due to their fluorescent properties. researchgate.netnih.gov The emission color of a chalcone-based emitter can be tuned by modifying the substituents on the aromatic rings. The D-π-A structure of chalcones facilitates the formation of emissive charge-transfer states.

For a molecule to be an effective component in an OLED, it must possess good thermal and morphological stability, as well as efficient charge transport and luminescent properties. While specific research on this compound in OLEDs is not widely reported, the general properties of chalcones suggest its potential. The bromine atoms could potentially enhance intersystem crossing, which might be a desirable property for developing phosphorescent emitters, although this would need to be balanced with maintaining a high photoluminescence quantum yield. The benzophenone (B1666685) core, a related structure, is known for its high intersystem crossing efficiency and is used in the development of thermally activated delayed fluorescent (TADF) emitters. nih.govmdpi.com

Role in Organic Photovoltaics and Solar Cell Technologies

The application of chalcone derivatives in organic photovoltaics (OPVs) and dye-sensitized solar cells (DSSCs) is an emerging area of research. mdpi.combohrium.com In these devices, chalcones can act as electron donors, acceptors, or photosensitizers. The performance of a chalcone-based solar cell is highly dependent on its electronic properties, particularly its HOMO and LUMO energy levels, which determine the open-circuit voltage and the efficiency of charge transfer at the donor-acceptor interface.

The presence of bromine atoms in this compound could be advantageous in OPV applications. Bromination of small molecule acceptors has been shown to enhance intermolecular packing and crystallinity, which can improve charge transport. nih.gov However, the larger steric hindrance of bromine compared to other halogens like fluorine can sometimes lead to less favorable film morphologies. nih.gov A study on fluorinated chalcones for DSSCs demonstrated that halogen substituents with high electronegativity can improve electron injection and charge transfer, leading to enhanced cell efficiency. mdpi.com

Future Research Directions and Unexplored Avenues for E 1,3 Bis 4 Bromophenyl Prop 2 En 1 One

Development of Novel and Sustainable Synthetic Routes

The classical synthesis of (E)-1,3-bis(4-bromophenyl)prop-2-en-1-one typically relies on the Claisen-Schmidt condensation of 4-bromoacetophenone and 4-bromobenzaldehyde (B125591). nih.gov While effective, this method often involves harsh reaction conditions and the use of hazardous solvents. The future of synthesizing this and similar chalcones lies in the adoption of green and sustainable chemistry principles.

Future investigations should focus on:

Solvent-Free and Aqueous Synthesis: Exploring solvent-free reaction conditions or the use of water as a solvent to minimize the environmental impact of organic solvents. Grinding techniques using catalysts like ammonium (B1175870) bromide and ammonium persulfate have shown promise for the bromination of chalcones and could be adapted for the primary synthesis of the title compound. niscpr.res.in

Nanocatalysis: The use of nanocatalysts in chalcone (B49325) synthesis is a burgeoning field that can offer high yields, selectivity, and catalyst recyclability. bohrium.commdpi.com Research into the application of various nanocatalysts, such as layered double hydroxides (LDH) or magnetic nanoparticles, for the synthesis of this compound could lead to highly efficient and sustainable production methods.

Microwave and Ultrasound-Assisted Synthesis: These alternative energy sources can significantly reduce reaction times, improve yields, and often lead to cleaner reactions compared to conventional heating. A systematic study of microwave or ultrasound-assisted synthesis of the title compound would be a valuable contribution.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Developing a flow-based synthesis for this compound would be a significant step towards its large-scale and environmentally friendly production.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Green Bromination Methods | Reduced use of hazardous reagents like elemental bromine. | Investigating reagents like hydrobromic acid/hydrogen peroxide or sodium bromide/oxone. digitellinc.comdigitellinc.com |

| Nanocatalysis | High efficiency, reusability, and enhanced reaction rates. | Screening of various nanocatalysts (e.g., LDH/graphene) for optimal performance. mdpi.com |

| Mechanochemistry | Solvent-free conditions, reduced waste. | Exploring grinding techniques with solid catalysts. niscpr.res.in |

In-depth Exploration of Advanced Spectroscopic Signatures

While basic spectroscopic data (¹H NMR, ¹³C NMR, IR) for this compound exists, a deeper understanding of its electronic and structural properties can be achieved through advanced spectroscopic techniques.

Future research should aim to:

Two-Dimensional NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC would unequivocally confirm the structure and assignments of all protons and carbons, which is crucial for the characterization of any newly synthesized derivatives.

Solid-State NMR: To understand the molecular conformation and packing in the solid state, which can differ from the solution phase, solid-state NMR studies would be highly informative.

Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. nih.gov Tandem mass spectrometry (MS/MS) studies could elucidate the fragmentation patterns, providing structural insights.

Time-Resolved and Non-linear Optical Spectroscopy: Given that chalcones are known to possess non-linear optical (NLO) properties, techniques like Z-scan or hyper-Rayleigh scattering could be employed to quantify these properties for the title compound and its derivatives. manipal.eduresearchgate.netresearchgate.net

Spectroscopic Studies of Interactions: Investigating the interaction of this compound with biological macromolecules like proteins (e.g., bovine serum albumin) or DNA using techniques like fluorescence spectroscopy, circular dichroism (CD), and Fourier-transform infrared (FT-IR) spectroscopy can provide insights into its potential biological activity and mechanism of action. nih.govacs.org

| Spectroscopic Technique | Information Gained | Potential Application |

| 2D NMR (COSY, HSQC, HMBC) | Unambiguous assignment of proton and carbon signals. | Structural verification of derivatives and analogues. |

| Fluorescence Spectroscopy | Binding affinity and mechanism with biological targets. | Elucidating potential as a therapeutic agent. acs.org |

| Circular Dichroism (CD) | Conformational changes in proteins upon binding. | Understanding the impact on protein secondary structure. nih.gov |

High-Throughput Computational Screening of Derivatives

The bis-brominated scaffold of this compound provides a versatile platform for the generation of a large library of derivatives. High-throughput computational screening can be a powerful tool to predict the properties and potential applications of these derivatives before their synthesis.

Future research directions include:

Virtual Screening for Biological Targets: A large virtual library of derivatives can be created by systematically modifying the substitution patterns on the phenyl rings. This library can then be screened against various biological targets, such as enzymes (e.g., kinases, cyclooxygenases) or receptors implicated in diseases like cancer or inflammation. nih.govnih.gov

QSAR (Quantitative Structure-Activity Relationship) Modeling: By synthesizing a small, diverse set of derivatives and evaluating their biological activity, QSAR models can be developed. mdpi.com These models can then be used to predict the activity of a much larger set of virtual compounds, prioritizing the most promising candidates for synthesis.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: Computational tools can be used to predict the pharmacokinetic and toxicological profiles of virtual derivatives, helping to identify candidates with drug-like properties early in the discovery process.

Rational Design of Modified Analogues for Specific Mechanistic Interactions

Building upon the insights from computational screening, the rational design of modified analogues can lead to compounds with enhanced potency and selectivity for specific biological targets or with tailored material properties.

Key areas for exploration are:

Bioisosteric Replacements: The bromine atoms on the phenyl rings can be replaced with other functional groups (e.g., -Cl, -F, -CF₃, -OCH₃) to fine-tune the electronic and steric properties of the molecule and improve its interaction with a biological target. mdpi.com

Introduction of Pharmacophores: Incorporating specific pharmacophoric groups known to interact with certain biological targets can guide the design of novel therapeutic agents. For example, adding a hydroxyl or a methoxy (B1213986) group could enhance antioxidant or anticancer activity.

Molecular Hybridization: Combining the this compound scaffold with other known bioactive molecules can lead to hybrid compounds with dual or synergistic activities.

Design for Material Science Applications: Modifications can be specifically aimed at enhancing properties like non-linear optical response or the ability to form stable polymers. manipal.eduresearchgate.net For instance, introducing strong electron-donating and electron-accepting groups on the two phenyl rings can significantly increase the NLO properties.

Integration with Emerging Technologies in Chemical Research

The future of chemical research is intertwined with emerging technologies. This compound and its derivatives can be at the forefront of this integration.

Promising avenues include:

Nanotechnology: The chalcone can be functionalized and attached to nanoparticles, such as carbon dots or gold nanoparticles, to create targeted drug delivery systems or novel nanomaterials with unique optical or electronic properties. nih.gov

Artificial Intelligence and Machine Learning: AI and machine learning algorithms can be employed to analyze large datasets from high-throughput screening, predict biological activities, and even propose novel synthetic routes. researchgate.netuni-jena.demsd.com These tools can accelerate the discovery and optimization of new derivatives of the title compound.

Advanced Materials: The incorporation of this compound into polymers could lead to new materials with interesting optical, thermal, or mechanical properties. manipal.edu Its potential as a corrosion inhibitor for metals is also an area worthy of investigation. researchgate.net

Chemical Biology Probes: Fluorescently tagged analogues of the title compound could be synthesized and used as chemical probes to visualize and study specific biological processes within cells.

Q & A

Basic Research Questions

Q. What is the optimal synthetic route for (E)-1,3-bis(4-bromophenyl)prop-2-en-1-one, and how can reaction conditions be standardized?

- Methodology : The compound is synthesized via Claisen-Schmidt condensation between 4-bromoacetophenone and a substituted aromatic aldehyde. The reaction is catalyzed by a base (e.g., NaOH/KOH) in ethanol/methanol under reflux (60–80°C) for 2–3 hours . Purification involves recrystallization or column chromatography using silica gel and ethyl acetate/hexane mixtures. Yield optimization requires precise stoichiometric ratios (1:1 ketone:aldehyde) and inert gas (N₂) to prevent oxidation .

- Key Data :

| Parameter | Condition |

|---|---|

| Solvent | Ethanol/Methanol |

| Temperature | 60–80°C |

| Catalyst | NaOH/KOH (0.03 mol) |

| Reaction Time | 2–3 hours |

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodology :

- NMR Spectroscopy : Confirm regiochemistry and stereochemistry (E-configuration) via coupling constants (J = 12–16 Hz for trans-alkene protons) .

- Mass Spectrometry : Validate molecular weight (m/z ~358 for C₁₅H₁₀Br₂O) and fragmentation patterns .

- X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., C–Br⋯π contacts) using SHELXL refinement .

Advanced Research Questions

Q. How can SHELX software improve the accuracy of crystallographic refinement for this compound?

- Methodology : SHELXL refines high-resolution X-ray data by:

Applying anisotropic displacement parameters for Br atoms.

Modeling disorder in aromatic rings using PART/SUMP instructions.

Validating hydrogen bonding (e.g., C–H⋯O) via *Hooft parameter analysis (Δ < 0.01 Å) .

- Data Contradictions : Discrepancies in bond lengths (e.g., C=O: 1.21–1.23 Å vs. 1.22 Å in DFT) may arise from thermal motion or twinning; use TWIN/BASF commands for correction .

Q. How do halogen substituents influence biological activity compared to chloro/fluoro analogs?

- Methodology :

- In vitro Assays : Compare antimicrobial IC₅₀ values against E. coli and S. aureus via microdilution. Brominated analogs show enhanced lipophilicity (logP ~3.5 vs. ~2.8 for Cl/F), improving membrane permeability .

- Docking Studies : Molecular dynamics (AutoDock Vina) reveal Br⋯Arg interactions in E. coli DNA gyrase (PDB: 1KZN), explaining 2-fold higher inhibition vs. Cl/F analogs .

Q. What strategies resolve contradictions in reported biological activity data?

- Methodology :

Standardize assay protocols (e.g., Mueller-Hinton broth for MIC tests).

Validate purity (>95% via HPLC) to exclude by-product interference (e.g., dihydrochalcones).

Use isogenic bacterial strains to control for efflux pump variability .

Q. How does this compound facilitate supramolecular assembly via non-covalent interactions?

- Methodology : Graph-set analysis (R₂²(8) motifs) identifies Br⋯π (3.4 Å) and C–H⋯O (2.8 Å) interactions in crystal lattices. These stabilize columnar packing, relevant for organic semiconductor design .

Q. What is its role in synthesizing functional materials like liquid crystal dimers?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.